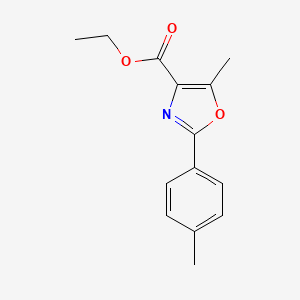
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group at the 5-position, a p-tolyl group at the 2-position, and an ethyl ester group at the 4-position. The molecular formula of this compound is C14H15NO3, and it has a molecular weight of 245.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl acetoacetate and p-toluidine in the presence of a dehydrating agent can lead to the formation of the desired oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
In industrial settings, the production of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate may involve more efficient and scalable methods. One-pot synthesis techniques are often employed to streamline the process and reduce the number of steps involved . These methods can include the use of commercially available starting materials and mild reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .
Applications De Recherche Scientifique
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-p-tolylthiazole-5-carboxylate: This compound has a thiazole ring instead of an oxazole ring and exhibits different chemical properties and reactivity.
Ethyl 2-phenyl-4-p-tolylthiazole-5-carboxylate: Similar to the previous compound but with a phenyl group, it also shows distinct biological activities.
The uniqueness of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate lies in its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clé InChI |
SXCMSTGPRZRAMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















